Stereochemical Configuration: (S)-Enantiomer vs. (R)-Enantiomer Purity and Price Benchmarking
The (S)-enantiomer (CAS 1850305-51-9) and (R)-enantiomer (CAS 2422150-99-8) are both commercially available. The (S)-enantiomer is offered at 95% purity (Enamine) [1] and 97% purity (Amatek Scientific) , while the (R)-enantiomer is listed at 95% purity (AchemBlock) . The choice between enantiomers is determinative for downstream stereochemistry: the (S)-form provides (R)-configured ring-opened products via SN2 inversion at C-4, while the (R)-form provides the opposite enantiomer. No standard achiral alternative exists that can replicate this stereochemical outcome.
| Evidence Dimension | Enantiomeric identity and commercial purity |
|---|---|
| Target Compound Data | (S)-enantiomer; 95% (Enamine), 97% (Amatek Scientific) |
| Comparator Or Baseline | (R)-enantiomer (CAS 2422150-99-8); 95% (AchemBlock) |
| Quantified Difference | Identical purity level (95% at one supplier); enantiomeric configuration is the sole differentiating factor |
| Conditions | Commercial supplier specifications; comparison at the 95% purity grade |
Why This Matters
The (S)-enantiomer is the only viable input for synthetic routes requiring (R)-configured amino alcohol or amino acid products via stereospecific ring-opening.
- [1] Kuujia. Cas no 1850305-51-9 price listing. Enamine EN300-26982181, 95% purity, 1g at $499. https://www.kuujia.com/cas-1850305-51-9.html View Source
